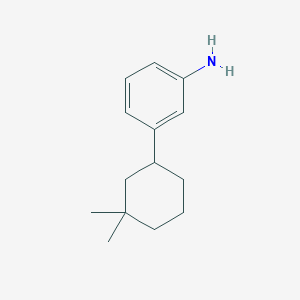

N-allyl-4H-3,1-benzothiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

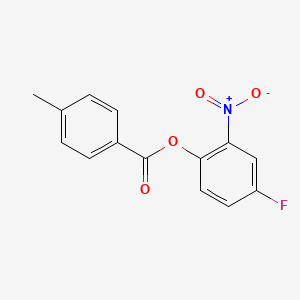

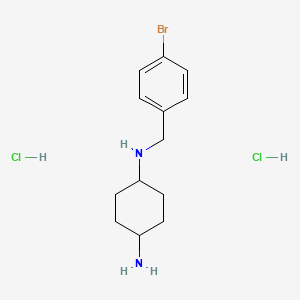

“N-allyl-4H-3,1-benzothiazin-2-amine” is a chemical compound with the molecular formula C11H12N2S . It is a derivative of 4H-3,1-benzothiazin-2-amine .

Synthesis Analysis

4H-3,1-Benzothiazin-4-ones, which include “N-allyl-4H-3,1-benzothiazin-2-amine”, can be synthesized from anthranilic acid derivatives . A general route to such compounds starts from methyl anthranilate . Anthranilic acid or methyl anthranilate can be converted using aroyl isothiocyanates to thiourea derivatives . These can be successfully subjected to a thiazine ring closure with a concomitant loss of the aroyl group to give 2-amino-4H-3,1-benzothiazin-4-ones .Molecular Structure Analysis

The molecular structure of “N-allyl-4H-3,1-benzothiazin-2-amine” can be represented by the InChI code: 1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10) .Chemical Reactions Analysis

Compounds like “N-allyl-4H-3,1-benzothiazin-2-amine” undergo the Dimroth rearrangement to isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Under somewhat milder conditions, precursors lead to benzothiazinones which still bear the aroyl moiety at the exocyclic nitrogen .Physical And Chemical Properties Analysis

“N-allyl-4H-3,1-benzothiazin-2-amine” has a molecular weight of 204.29 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación

Acyl-Enzyme Inhibition in Medicinal Chemistry

The 2-amino-substituted 4H-3,1-benzoxazin-4-ones derived from N-allyl-4H-3,1-benzothiazin-2-amine have garnered significant interest in medicinal chemistry. These compounds exhibit extraordinary potency as acyl-enzyme inhibitors, particularly against human leukocyte elastase and other therapeutically relevant serine proteases . Their unique structure allows them to engage in hydrogen bonding interactions, making them promising candidates for drug development.

Herbicidal Activity

Research has explored the herbicidal potential of 4H-3,1-benzoxazin-4-ones. These compounds could play a role in weed control and crop protection. Investigating their mode of action and selectivity against specific plant species is crucial for optimizing their herbicidal efficacy .

Biological Activities and Mechanisms

The heteroatoms (sulfur and nitrogen) in 4H-3,1-benzothiazin-4-ones can participate in various interactions. For instance:

Propiedades

IUPAC Name |

N-prop-2-enyl-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-7-12-11-13-10-6-4-3-5-9(10)8-14-11/h2-6H,1,7-8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTWJHNYVYMVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C1NC2=CC=CC=C2CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4H-3,1-benzothiazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)

![2-cyclopropyl-N-(4-ethoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2559572.png)